1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Description
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a cyclopropyl group at the 3-position and an N-methylmethanamine moiety at the 2-position. The imidazo[4,5-b]pyridine scaffold is notable for its pharmacological relevance, particularly in anticancer and anti-inflammatory research . This compound’s synthesis likely follows protocols analogous to other 3H-imidazo[4,5-b]pyridine derivatives, involving condensation reactions with substituted aldehydes and reductive cyclization .
Properties
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-7-10-14-9-3-2-6-13-11(9)15(10)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTVCONFLQQCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C3CC3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves:
- Construction of the imidazo[4,5-b]pyridine core
- Introduction of the cyclopropyl substituent at the 3-position
- Functionalization at the 2-position with an N-methylmethanamine group
This approach is consistent with established synthetic routes for imidazo-fused pyridines, which often rely on cyclization reactions and subsequent amine substitutions.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of imidazo[4,5-b]pyridine core | Condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic catalysis | This step forms the fused heterocycle, often via cyclocondensation |
| 2 | Cyclopropyl group introduction | Use of cyclopropyl-containing precursors or cyclopropanation reactions on the imidazo ring | Cyclopropyl group can be introduced via cyclopropanation of double bonds or by using cyclopropyl-substituted starting materials |
| 3 | Installation of N-methylmethanamine side chain at 2-position | Nucleophilic substitution or reductive amination using methylamine or methylamine derivatives | The amine group is introduced via substitution or reductive amination of a suitable leaving group on the heterocycle |
Specific Methodologies from Literature and Patents
Cyclization Approach: Starting from 2-aminopyridine derivatives, cyclization with cyclopropyl-substituted aldehydes or ketones under reflux conditions in polar solvents (e.g., ethanol, methanol) can yield the imidazo[4,5-b]pyridine ring system with the cyclopropyl substituent already incorporated.
Reductive Amination: The 2-position can be functionalized by reacting an aldehyde or halide intermediate at this position with methylamine, followed by reduction using sodium cyanoborohydride or similar mild reducing agents to yield the N-methylmethanamine side chain.
Alternative Routes: Some patents (e.g., WO2021013864A1) describe the preparation of related imidazo-pyridine derivatives via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents including cyclopropyl groups and amine functionalities.
Research Findings and Optimization
Yield and Purity Considerations
- The cyclization step typically achieves moderate to high yields (60–85%) depending on the substrate purity and reaction conditions.
- Introduction of the cyclopropyl group may require careful control of reaction temperature and time to avoid ring-opening side reactions.
- Reductive amination is generally high yielding (>80%) with minimal side products when using mild reducing agents and appropriate solvents.
Solvent and Catalyst Effects
- Polar protic solvents such as methanol or ethanol are favored for cyclization and reductive amination steps.
- Acidic catalysts (e.g., acetic acid) can facilitate cyclization but must be balanced to prevent decomposition.
- Palladium catalysts (e.g., Pd(PPh3)4) are employed in cross-coupling steps when applicable.
Analytical Characterization
- Reaction progress and product purity are monitored by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
- Typical NMR signals confirm the presence of the cyclopropyl ring and the N-methylmethanamine group.
- Mass spectrometry confirms molecular weight consistent with C11H14N4 (202.26 g/mol).
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine core synthesis | Cyclocondensation | 2-Aminopyridine derivative + cyclopropyl aldehyde | 60–85 | Acid/base catalysis, reflux in EtOH/MeOH |
| Cyclopropyl group incorporation | Cyclopropanation or use of cyclopropyl precursors | Cyclopropyl-substituted ketones or halides | 70–90 | Control temp to avoid ring-opening |
| N-methylmethanamine installation | Reductive amination | Methylamine + reducing agent (NaBH3CN) | >80 | Mild conditions, polar solvents |
| Alternative cross-coupling | Pd-catalyzed coupling | Pd catalyst, ligands, cyclopropyl halides | Variable | Enables diverse substitutions |
The preparation of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves a multi-step synthetic route starting from aminopyridine derivatives, followed by cyclization to form the fused imidazo ring, strategic introduction of the cyclopropyl substituent, and final functionalization with an N-methylmethanamine group. Optimization of reaction conditions, choice of solvents, and catalysts are critical to achieving high yields and purity. Analytical techniques such as NMR, HPLC, and MS are essential for confirming the structure and quality of the final compound.
This synthesis aligns with general methodologies for complex heterocyclic amines and is supported by chemical databases and patent literature, ensuring a robust and reproducible preparation framework.
Chemical Reactions Analysis
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or N-methylmethanamine groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA neurotransmission . This interaction can influence various cellular pathways, including those involved in neuronal signaling and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Diaryl-Substituted 3H-Imidazo[4,5-b]pyridines :
Compounds like those described in feature aryl groups (e.g., phenyl, fluorophenyl) at the 3-position instead of cyclopropyl. These diaryl derivatives exhibit moderate cytotoxicity in cancer cell lines, with activity influenced by electronic and steric effects of the aryl substituents . In contrast, the cyclopropyl group in the target compound may reduce π-π stacking interactions but enhance metabolic stability due to its saturated nature.Pyrazole-Based Analogues :
highlights 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine, which replaces the imidazo[4,5-b]pyridine core with a pyrazole-pyridine system. The fluorophenyl group here enhances lipophilicity and target affinity, but the absence of the imidazo[4,5-b]pyridine core may alter selectivity for kinase targets .
Substituent Effects at the 3-Position
- Cyclopropyl vs. Isobutyl: describes 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, where the 3-position is substituted with a branched alkyl chain. The cyclopropyl group’s rigidity may confer better conformational control during target binding.
- Aryl vs. Alkyl/Cycloalkyl: Diaryl derivatives () often show stronger cytotoxicity (IC₅₀ values in the micromolar range) due to planar aromatic systems enabling DNA intercalation or kinase inhibition. Cyclopropyl and isobutyl substituents, being non-aromatic, may shift mechanisms toward allosteric modulation or protein-protein interaction disruption .
Research Findings and Therapeutic Potential
- Oncology : Imidazo[4,5-b]pyridines inhibit kinases (e.g., JAK2, EGFR) and DNA topoisomerases. The cyclopropyl group may reduce off-target effects seen in diaryl derivatives .
- Neurological Disorders : N-methylmethanamine analogues often target neurotransmitter receptors (e.g., serotonin, dopamine), implying CNS applicability .
Biological Activity
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound notable for its imidazo[4,5-b]pyridine core structure. This compound has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways related to various diseases.
Chemical Structure and Properties
The molecular formula of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is C13H18N4, with a molecular weight of 230.31 g/mol. The structure includes a cyclopropyl group which may influence its biological activity and stability.
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine interacts with various biological targets, including:
- GABA A Receptors : This compound has been shown to modulate the activity of GABA A receptors, which are critical in the central nervous system for inhibitory neurotransmission.
- NF-kappaB Pathway : It influences the NF-kappaB signaling pathway, which is vital in regulating immune responses and inflammation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related imidazopyridine derivatives. For example, a study reported on several derivatives’ activity against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MCF-7 | 22.6 |
| 7d | HT-29 | 13.4 |
| 11d | HT-29 | 83.9 |
The compound 7d demonstrated significant cytotoxic potential against MCF-7 and HT-29 cell lines, indicating that structural modifications can enhance biological activity .
Case Studies and Research Findings
- Cytotoxic Activity Evaluation : A study synthesized various imidazopyridine derivatives and assessed their cytotoxicity using the MTT assay against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. The results indicated that certain derivatives exhibited promising anticancer properties, with specific modifications leading to enhanced efficacy .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that lipophilicity plays a crucial role in the biological activity of these compounds. Minor changes in the molecular structure can lead to significant variations in cytotoxicity .
- Cell Cycle Analysis : Further investigations into the mechanism of action showed that compound 7d caused a dose-dependent increase in the G0/G1 phase of the cell cycle in MCF-7 cells, suggesting its potential as an anticancer agent by inducing cell cycle arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
